molecular formula C9H12N2O B8739127 4-Methoxy-3-methylbenzimidamide

4-Methoxy-3-methylbenzimidamide

Cat. No.: B8739127
M. Wt: 164.20 g/mol
InChI Key: HGMVTGLHLJVETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-methylbenzimidamide is an organic compound with the molecular formula C9H12N2O It is a derivative of benzamidine, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methylbenzimidamide typically involves the reaction of 4-methoxy-3-methylbenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal oxide, at elevated temperatures and pressures to facilitate the conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methylbenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-Methoxy-3-methylbenzimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for proteases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylbenzimidamide involves its interaction with specific molecular targets, such as enzymes. It acts as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 4-Methoxybenzamidine
  • 3-Methylbenzamidine
  • 4-Methoxy-3-methylbenzoic acid

Comparison: 4-Methoxy-3-methylbenzimidamide is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and inhibitory effects, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-methoxy-3-methylbenzenecarboximidamide

InChI

InChI=1S/C9H12N2O/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H3,10,11)

InChI Key

HGMVTGLHLJVETR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=N)N)OC

Origin of Product

United States

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